molecular formula C15H21Cl2NO2 B13465380 4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride

4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride

Cat. No.: B13465380
M. Wt: 318.2 g/mol
InChI Key: ZFUKXBCLEZXBNN-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a dioxolane ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of a chlorophenyl derivative with a suitable dioxolane precursor under acidic conditions.

    Substitution on the Piperidine Ring: The piperidine ring is then substituted with the dioxolane derivative through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving cellular mechanisms and biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with a hydroxyl group instead of the dioxolane ring.

    1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride: Another piperidine derivative with a different substitution pattern.

Uniqueness

4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride is unique due to the presence of both the dioxolane and piperidine rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21Cl2NO2

Molecular Weight

318.2 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine;hydrochloride

InChI

InChI=1S/C15H20ClNO2.ClH/c1-15(12-6-8-17-9-7-12)18-10-14(19-15)11-2-4-13(16)5-3-11;/h2-5,12,14,17H,6-10H2,1H3;1H

InChI Key

ZFUKXBCLEZXBNN-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C2=CC=C(C=C2)Cl)C3CCNCC3.Cl

Origin of Product

United States

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